molecular formula C25H38NOPS B6290205 [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-23-4

[S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290205
CAS RN: 2565792-23-4
M. Wt: 431.6 g/mol
InChI Key: NOTCXERCVBXXDA-PZGXJGMVSA-N
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Description

[S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C25H38NOPS and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% is 431.24117301 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis and Chiral Auxiliary Applications

  • Stereoselective Synthesis : The compound has been utilized in the development of stereoselective synthesis strategies for generating chiral molecules, serving as a critical chiral auxiliary. For instance, it played a pivotal role in the synthesis of potent peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists through a stereoselective synthesis approach, highlighting its utility in preparing biologically relevant molecules with high enantiomeric purity (Qian et al., 2015).

  • Chiral Auxiliary in Asymmetric Synthesis : As a chiral auxiliary, this compound has facilitated the asymmetric synthesis of various amines and amino acid derivatives, demonstrating its effectiveness in enhancing the stereoselectivity of reactions. This has been particularly valuable in synthesizing chiral primary amines and other nitrogen-containing compounds with high enantioselectivity, showcasing its broad applicability in organic synthesis (Ellman et al., 2002).

Facilitation of Complex Organic Transformations

  • Catalyst in Cycloaddition Reactions : The compound has also found application as a catalyst in [3+2] cycloaddition reactions between N-tert-butanesulfinyl imines and arynes. This process is noteworthy for its stereoselective method of synthesizing cyclic sulfoximines, thus enabling the preparation of cyclic sulfinamides. The compound's role in these reactions underscores its versatility and importance in creating structurally complex and stereodefined sulfoximines and sulfinamides (Ye et al., 2014).

Contributions to Drug Synthesis and Metabolite Production

  • Drug Metabolism and Biocatalysis : In the context of drug development, the compound has contributed to understanding and optimizing drug metabolism pathways. For example, it has been used in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, employing microbial-based surrogate biocatalytic systems. This approach has facilitated the production of metabolites in quantities sufficient for structural characterization and further pharmacological studies, illustrating the compound's utility in drug discovery and development processes (Zmijewski et al., 2006).

properties

IUPAC Name

(R)-N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3/t22-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCXERCVBXXDA-PZGXJGMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC=C2)N[S@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

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